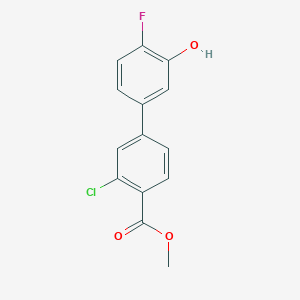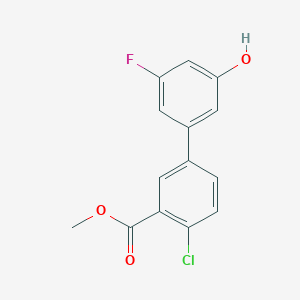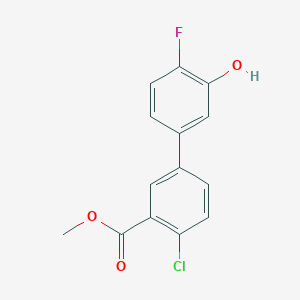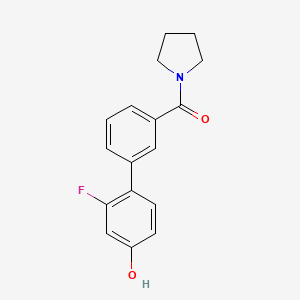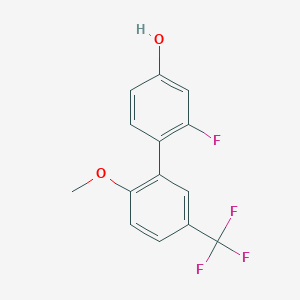
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (2-F-5-MTP-95) is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. It has been found to possess a wide range of properties, including fluorescence, absorbance, and reactivity, making it an attractive choice for a variety of experiments.
Scientific Research Applications
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used as a fluorescent probe for the detection of DNA and proteins, as well as a reagent in organic synthesis. Additionally, it has been used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on biological systems.
Mechanism of Action
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% is known to interact with proteins and enzymes in a variety of ways. It is believed to bind to proteins and enzymes through hydrogen bonding and van der Waals forces, allowing it to form a stable complex. This complex then facilitates the transfer of electrons and protons between the enzyme and the substrate, leading to the desired biochemical reaction.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. In particular, it has been shown to be effective at inhibiting the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling and metabolism. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, suggesting potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and its purity can be easily increased through recrystallization. Additionally, it is relatively stable and is not easily degraded by light or heat. However, there are some limitations to its use in experiments. For example, it is not very soluble in water, and its reactivity can be affected by the presence of other compounds.
Future Directions
There are a number of potential future directions for 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%. For example, it could be used in the development of new drugs or diagnostic tools. Additionally, it could be used to study the effects of various environmental factors on biological systems, as well as to investigate the mechanisms of action of existing drugs. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized by a method known as the Stille coupling reaction. This involves the reaction of an organostannane with an organoboron compound in the presence of a palladium catalyst. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The reaction produces a product with a purity of 95%, which can then be further purified by recrystallization.
properties
IUPAC Name |
2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPWCDDQQBJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684563 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-73-3 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



